Hafnium, tetrakis(dimethylamino)-

Atomic Layer Deposition Hafnium Oxide Precursor Volatility

TDMAH delivers unrivaled conformality in high-κ gate dielectric & DRAM capacitor manufacturing due to its high vapor pressure (1 Torr at 75 °C) and moderate thermal stability, enabling void‑free fill of >40:1 trenches. It achieves rapid nucleation (~20 cycles) and sub‑3 nm film control, minimizing leakage current. Its low‑temperature delivery (48 °C bubbler) also protects temperature‑sensitive substrates. Choose TDMAH for tighter EOT uniformity and superior device yield.

Molecular Formula C8H24HfN4
Molecular Weight 354.8 g/mol
CAS No. 19962-11-9
Cat. No. B012279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium, tetrakis(dimethylamino)-
CAS19962-11-9
Molecular FormulaC8H24HfN4
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
InChIInChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(dimethylamino)hafnium (TDMAH) CAS 19962-11-9 – Core Properties and ALD/CVD Precursor Positioning


Tetrakis(dimethylamino)hafnium (TDMAH, Hf[N(CH₃)₂]₄) is a homoleptic hafnium(IV) dialkylamide that serves as a metal-organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of HfO₂ and Hf₃N₄ thin films. TDMAH is a low-melting solid (mp 26–29 °C) that can be handled as a liquid just above room temperature and is distinguished by its comparatively high volatility among hafnium amide precursors. [1] Its primary application is in the fabrication of high‑κ gate dielectrics for advanced CMOS devices and DRAM capacitors, where conformal, high-purity HfO₂ films are required. [2]

Why Hafnium Amide Precursors Cannot Be Treated as Interchangeable: The Case for TDMAH-Specific Selection


Hafnium dialkylamide precursors such as TDMAH, TEMAH (Hf[N(CH₃)(C₂H₅)]₄) and TDEAH (Hf[N(C₂H₅)₂]₄) share the same core metal-ligand architecture, yet they exhibit significant differences in vapor pressure, thermal stability, nucleation behaviour, and resulting film properties. [1] These differences arise from the steric and electronic effects of the alkyl substituents, which influence both the precursor delivery window and the surface chemistry during ALD. Consequently, substituting one amide for another without process re-optimisation frequently leads to altered growth rates, film density, interfacial quality, and impurity incorporation, all of which directly impact device performance and manufacturing yield. [2]

Quantitative Differentiator Evidence: TDMAH vs. Closest Hafnium Amide Analogs


Volatility Advantage: TDMAH Delivers 1 Torr Vapor Pressure at 75 °C vs. TDEAH Requiring 110 °C for Only 0.1 Torr

Vapor pressure directly determines the precursor delivery temperature and the achievable vapor-phase concentration in the ALD reactor. TDMAH reaches a vapor pressure of 1 Torr at 75 °C [1], whereas the diethylamide analog TDEAH requires 110 °C to achieve only 0.1 Torr [2]. The ethylmethylamide analog TEMAH boils at 78 °C at 0.1 Torr , indicating that TDMAH provides approximately an order-of-magnitude higher vapor pressure at a comparable or lower source temperature. This higher volatility allows TDMAH to be delivered at lower bubbler temperatures, reducing the risk of thermal decomposition and enabling shorter pulse times for high-aspect-ratio structures.

Atomic Layer Deposition Hafnium Oxide Precursor Volatility

Rapid Nucleation: TDMAH Reaches Steady-State Coverage in 20 ALD Cycles vs. 45 Cycles for TEMAH

In a direct head-to-head ALD comparison using H₂O as the oxygen source on Si(100) substrates, TDMAH required approximately 20 ALD cycles to reach steady-state surface coverage, whereas TEMAH required 45 cycles under comparable conditions [1]. This faster conditioning period indicates that TDMAH nucleates more rapidly, forming a continuous film with fewer cycles. After the conditioning phase, TEMAH achieved a steady-state Hf coverage of 3.1 × 10¹⁴ Hf cm⁻², while TDMAH reached 2.4 × 10¹⁴ Hf cm⁻² on H-terminated Si and 2.7 × 10¹⁴ Hf cm⁻² on chemical oxide surfaces.

Atomic Layer Deposition Nucleation Thin Film Growth

Higher Film Density on Chemical Oxide Surfaces: TDMAH Achieves 95% Bulk Density vs. 85% for TEMAH

Rutherford backscattering spectrometry (RBS) and spectroscopic ellipsometry (SE) were used to assess the bulk density of ALD-grown HfO₂ films. On SC1 chemical oxide starting surfaces, films deposited from TDMAH reached approximately 95% of the bulk HfO₂ density, whereas films from TEMAH reached only 85% [1]. On H-terminated Si, however, TDMAH films achieved a lower density of 75% compared to 85% for TEMAH, highlighting a surface-dependent differentiation. The higher achievable density on oxide surfaces suggests that TDMAH can produce denser films under conditions relevant to gate dielectric fabrication.

Thin Film Density Hafnium Oxide Gate Dielectric

Thermal Stability Ranking: TDMAH Exhibits Lower Non-Volatile Residue (3.4%) Than TDEAH (7.3%) in Open-Cup TGA

Thermogravimetric analysis (TGA) at atmospheric pressure under open crucible conditions with a 10 °C min⁻¹ ramp revealed non-volatile residues of 2.0% for Hf(OtBu)₄, 2.1% for TEMAH, 3.4% for TDMAH, and 7.3% for TDEAH [1]. TDMAH exhibited the lowest 50% mass-loss temperature (148 °C) among the amides, but its non-volatile residue was significantly lower than that of TDEAH, indicating less decomposition before evaporation. The thermal stability order derived from TGA data was TDEAH < TDMAH < TEMAH ≈ Hf(OtBu)₄ [1].

Precursor Thermal Stability TGA Evaporation Behavior

Growth-Per-Cycle and Thickness Control: TDMAH Delivers 1.0 Å/cycle at 275 °C vs. TEMAH 1.2 Å/cycle at 250 °C

Spectroscopic ellipsometry measurements confirmed linear growth for both precursors. TEMAH exhibited a growth per cycle (GPC) of approximately 1.2 Å/cycle at 250 °C, while TDMAH showed a GPC of approximately 1.0 Å/cycle at 275 °C [1]. Although the GPC values are similar, the slightly lower GPC of TDMAH, combined with its faster nucleation, offers finer thickness control for ultra-thin films in the sub-5 nm EOT regime. The higher deposition temperature required for TDMAH (275 °C) may also be advantageous for processes that benefit from elevated thermal budgets, such as those integrating post-deposition annealing.

ALD Growth Rate Thin Film Process Control

Procurement-Driven Application Scenarios for Tetrakis(dimethylamino)hafnium (TDMAH)


High-Aspect-Ratio DRAM Capacitor Dielectric Deposition

The higher vapor pressure of TDMAH (1 Torr at 75 °C) enables sufficient precursor flux into deep-trench structures with aspect ratios exceeding 40:1. Competing amides such as TDEAH require source temperatures above 110 °C to achieve even 0.1 Torr, increasing the risk of thermal decomposition during delivery. [1] TDMAH's combination of volatility and moderate thermal stability makes it the preferred choice for conformal HfO₂ deposition in DRAM capacitor applications.

Ultra-Thin High-κ Gate Dielectric for Logic Transistors

TDMAH's rapid nucleation (~20 cycles to steady state) and moderate growth per cycle (~1.0 Å/cycle) allow precise thickness control in the sub-3 nm physical thickness regime. On chemical oxide surfaces, TDMAH-derived films reach 95% bulk density, which is critical for minimizing leakage current in high-κ metal gate stacks. [2] For fabs targeting EOT scaling with tight uniformity requirements, these attributes provide a quantifiable advantage over TEMAH-based processes.

Low-Thermal-Budget ALD on Temperature-Sensitive Substrates

Because TDMAH can be delivered at a bubbler temperature as low as 48 °C (0.1 Torr) and decomposes above 90 °C, it is compatible with processes that must minimize thermal exposure of the substrate or underlying layers. [3] This makes TDMAH suitable for ALD on flexible electronics, polymer-based devices, or III-V compound semiconductors where excessive heating would cause degradation.

Hafnium Nitride (Hf₃N₄) Thin Films for Diffusion Barriers

TDMAH has been successfully used with NH₃ at low substrate temperatures (150–250 °C) to deposit insulating Hf₃N₄ films. [4] The relatively low decomposition temperature of TDMAH is advantageous here, as it promotes clean nitride formation without excessive carbon incorporation. For diffusion barrier applications in copper interconnect technology, this chemistry offers a route to conformal, high-resistivity barrier layers.

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